molecular formula C17H14ClN5OS3 B12150702 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

Cat. No.: B12150702
M. Wt: 436.0 g/mol
InChI Key: OMLZWIADHHYYJH-UKWGHVSLSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide typically involves multiple stepsThe final step involves the condensation with pyridin-2-ylmethylideneamino acetamide under specific reaction conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions[3][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines[3][3].

Scientific Research Applications

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
  • 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Uniqueness

What sets 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H14ClN5OS3

Molecular Weight

436.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H14ClN5OS3/c18-14-7-2-1-5-12(14)10-25-16-22-23-17(27-16)26-11-15(24)21-20-9-13-6-3-4-8-19-13/h1-9H,10-11H2,(H,21,24)/b20-9-

InChI Key

OMLZWIADHHYYJH-UKWGHVSLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=CC=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=N3)Cl

Origin of Product

United States

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